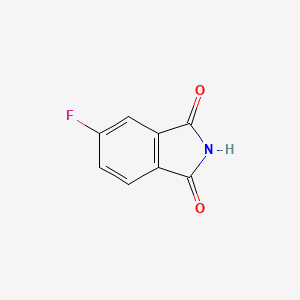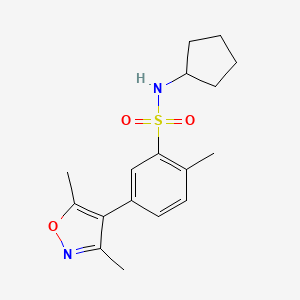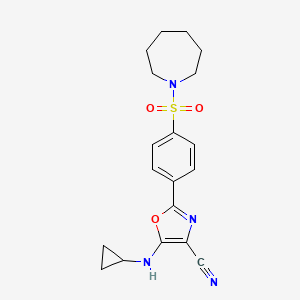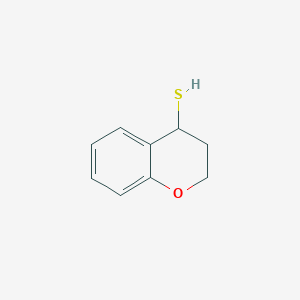![molecular formula C16H20N4O3S2 B2532588 N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-33-5](/img/structure/B2532588.png)
N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
- Research has demonstrated the potential antibacterial properties of novel analogs related to the pyrazole family, showing promising activity against Staphylococcus aureus and Bacillus subtilis. These compounds, which share structural similarities with the chemical , were evaluated for their antibacterial effectiveness at non-cytotoxic concentrations, highlighting their potential in antimicrobial applications (Palkar et al., 2017).
Cytotoxicity Assessment
- The compound's analogs were utilized in cytotoxicity assessments using mammalian cell lines, employing assays that include derivatives of the specified chemical structure. These studies are crucial for understanding the compound's safety profile and its potential application in developing therapeutic agents (Cory et al., 1991).
Synthesis and Structural Analysis
- Innovative synthetic routes and molecular orbital calculations have been established for derivatives incorporating the pyrazole and thiazole moieties, underscoring the compound's versatility in drug design and the development of new materials with potential biological activities. These studies include the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and their biological activity investigation (Zaki et al., 2016).
Antitumor and Antidepressant Activities
- Novel pyrazole derivatives have been synthesized and evaluated for their antitumor and antidepressant activities. These compounds have shown significant efficacy in in vitro models, suggesting their potential utility in treating various cancers and mood disorders. The research highlights the compound's structural flexibility, enabling the development of targeted therapies with specific biological activities (Abdel‐Aziz et al., 2009).
Antioxidant Properties
- The compound and its derivatives have been explored for their antioxidant properties, indicating their potential in preventing oxidative stress-related diseases. This research is vital in developing new antioxidant agents that can mitigate the harmful effects of free radicals on the body's biological systems (Lynda, 2021).
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-9-10(2)24-16(17-9)18-15(21)14-12-4-3-5-13(12)19-20(14)11-6-7-25(22,23)8-11/h11H,3-8H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUTVFBUVFYJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)
![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)




